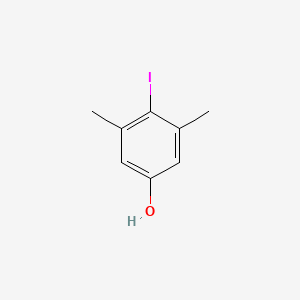

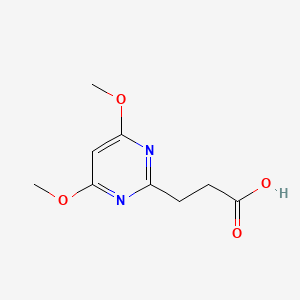

![molecular formula C11H17NO3 B1301156 5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid CAS No. 296274-15-2](/img/structure/B1301156.png)

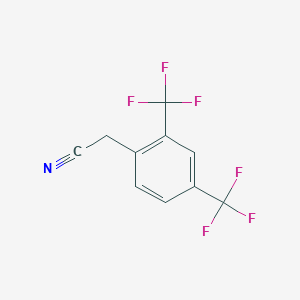

5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid" is a derivative of furan carboxylic acid with potential biological activity. While the specific compound is not directly mentioned in the provided papers, derivatives of furan carboxylic acids have been synthesized and studied for various biological activities, including glycosidase inhibition and receptor antagonism.

Synthesis Analysis

The synthesis of furan carboxylic acid derivatives often involves multi-step reactions starting from simple precursors. For instance, the Garcia-Gonzalez reaction was used to synthesize a series of 5-(1',4'-dideoxy-1',4'-imino-D-erythrosyl)-3-furoic acid derivatives, which were then tested for glycosidase inhibitory activity . Similarly, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved a sequence of reactions including methoxylation, oxidation, and bromination . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of furan carboxylic acid derivatives is characterized by the furan ring, a five-membered aromatic ring with oxygen, and various substituents that determine the compound's reactivity and interaction with biological targets. X-ray crystallography has been used to determine the structures of such compounds, providing insights into their three-dimensional conformation .

Chemical Reactions Analysis

Furan carboxylic acid derivatives can undergo a variety of chemical reactions. For example, ethyl 2-methylfuran-3-carboxylate can be chloroethylated and then react with secondary amines or undergo the Michaelis-Becker and Arbuzov reactions to form different products . The reactivity of the furan ring and the carboxylic acid group allows for the synthesis of a wide range of derivatives with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxylic acid derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the furan ring. These properties are crucial for the compound's behavior in biological systems and its potential as a drug candidate. The use of benign solvents and metal-free conditions in the synthesis of related compounds suggests an interest in developing environmentally friendly and sustainable chemical processes .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research in the field often focuses on the synthesis and characterization of various organic compounds, including those with furan rings and carboxylic acid functionalities. For instance, studies on the synthesis of heterocycles from arylation products of unsaturated compounds highlight methodologies for creating complex organic structures, which are foundational for developing new materials and pharmaceuticals (Gorak et al., 2009).

Biological Activities

Compounds similar to "5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid" are explored for their biological activities, such as antimicrobial, antifungal, and anticancer properties. Research on the synthesis and characterization of Schiff bases, for example, investigates the anticancer activity of synthesized compounds, providing a basis for developing new therapeutic agents (Uddin et al., 2020).

Material Science Applications

In material science, the synthesis of organotin(IV) complexes derived from carboxylic acids demonstrates the potential for creating new materials with specific properties, such as antibacterial activity. These studies are crucial for developing new materials for medical and industrial applications (Win et al., 2010).

Organic Synthesis Applications

The exploration of reactions involving furan derivatives in organic synthesis is another area of significant interest. Studies on the reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with selected bases offer insights into the versatility of furan compounds in synthesizing a wide range of organic molecules, which can be pivotal in drug development and synthetic chemistry (Remizov et al., 2019).

Wirkmechanismus

Biochemical Pathways

It’s worth noting that compounds with similar structures have been found to influence various biological pathways

Result of Action

Compounds with similar structures have shown various biological activities, suggesting that this compound may also have potential biological effects .

Eigenschaften

IUPAC Name |

5-(diethylaminomethyl)-2-methylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-4-12(5-2)7-9-6-10(11(13)14)8(3)15-9/h6H,4-5,7H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWYDFQXKGAWDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=C(O1)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365396 |

Source

|

| Record name | 5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

296274-15-2 |

Source

|

| Record name | 5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde](/img/structure/B1301076.png)

![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde](/img/structure/B1301077.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B1301084.png)

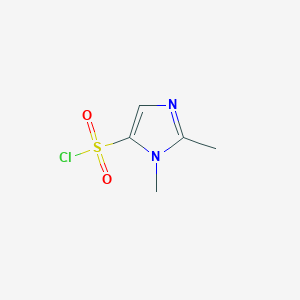

![2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1301096.png)